6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Vue d'ensemble

Description

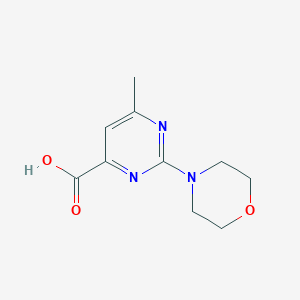

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is characterized by a pyrimidine ring substituted with a morpholine group and a carboxylic acid group, making it a versatile molecule in various scientific research fields.

Méthodes De Préparation

The synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-chloropyrimidine with morpholine under controlled conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Des Réactions Chimiques

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Biochemical Research Applications

- Proteomics Research : This compound is utilized in proteomics due to its ability to modulate various biological pathways. It serves as an inhibitor or modulator, aiding in the study of protein interactions and functions .

- Antiviral Properties : Research indicates that this compound exhibits antiviral activity by inhibiting viral replication. This application holds promise for developing antiviral therapies.

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been studied for its potential to selectively inhibit collagenases (MMP 13), which are implicated in degenerative joint diseases such as osteoarthritis. This activity suggests therapeutic applications in treating conditions characterized by collagen degradation .

Biological Activities

The compound has demonstrated several biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidine compounds exhibit anti-inflammatory properties by inhibiting COX enzymes. The structure–activity relationship (SAR) studies indicate that modifications can enhance these effects, suggesting that this compound may also possess similar activities .

- Inhibition of NAPE-PLD : Inhibitors derived from this compound have been investigated for their ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- One-Pot Reactions : Efficient synthetic routes have been developed that allow for the rapid assembly of the compound using various catalysts, including zinc oxide and iron oxide nanoparticles .

- Modification of Precursor Compounds : The synthesis often begins with simpler pyrimidine derivatives, which are then modified through substitution reactions to introduce the morpholine and carboxylic acid functionalities.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

2-(morpholin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.

1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide: Contains a quinazoline ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (C10H13N3O3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a pyrimidine ring substituted with a morpholine group and a carboxylic acid functional group, enhances its potential as a therapeutic agent. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H13N3O3

- Molecular Weight : 223.23 g/mol

- Structure : The compound consists of a pyrimidine ring with a morpholine substitution at the 2-position and a carboxylic acid at the 4-position.

Biological Activities

Research has identified several significant biological activities associated with this compound:

-

Antitumor Activity :

- The compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

- For instance, it has demonstrated IC50 values ranging from 40 to 204 nM against various cancer types, comparable to established inhibitors like sunitinib .

- Inhibition of Key Signaling Pathways :

- Protein Interaction :

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins (e.g., caspase-3, Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, contributing to its antiproliferative effects on tumor cells .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Morpholin-4-yl)pyrimidine-4-carboxylic acid | Similar pyrimidine and morpholine structure | Different position of the morpholine substitution |

| 6-Ethyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid | Ethyl substitution instead of methyl | Potentially altered pharmacokinetics |

| 5-(Morpholin-4-yl)pyrimidine-2-carboxylic acid | Morpholine attached at position 5 of pyrimidine | Different biological activity profiles |

This table illustrates how variations in substitution can significantly impact the pharmacological profiles and biological activities of these compounds.

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Cytotoxicity Studies : A study reported that this compound exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The observed IC50 values indicated its potential as an anticancer agent .

- Mechanistic Investigations : Research into its mechanism revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a robust mechanism for inducing apoptosis .

Propriétés

IUPAC Name |

6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-6-8(9(14)15)12-10(11-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGLOIWCGSCQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.